LNFP II (Lea) vs. LNFP III (Lex): A Critical Distinction in Analytical Separation and Structural Identification
LNFP II and LNFP III are structural isomers that co-elute under standard HPLC conditions, requiring specialized low-temperature methods for resolution. A study using pyridylaminated (PA) derivatives found that lacto-N-fucopentaose II [Galβ1-3(Fucα1-4)GlcNAc-β1-3Galβ1-4GlcPA] and lacto-N-fucopentaose III [Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4GlcPA] could not be separated by reversed-phase HPLC at 40°C [1]. Baseline separation was only achieved by lowering the column temperature to 11°C [1]. This highlights the necessity of using authenticated, high-purity LNFP II as a reference standard to correctly identify and quantify this specific isomer in complex biological samples.
| Evidence Dimension | HPLC Separation (Resolution) |
|---|---|
| Target Compound Data | LNFP II (PA derivative) co-elutes with LNFP III (PA derivative) at 40°C. |
| Comparator Or Baseline | LNFP III (PA derivative) is the co-eluting comparator. |
| Quantified Difference | Co-elution (no separation) at 40°C; baseline separation achieved only at 11°C. |
| Conditions | Reversed-phase HPLC of pyridylaminated (PA) oligosaccharide derivatives. |
Why This Matters
Procurement of pure LNFP II standard is essential for accurate quantification and identification, as the compound is indistinguishable from its isomer LNFP III under common analytical conditions.
- [1] Suzuki M, Suzuki A. Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Biol Chem. 2001;382(2):251-257. View Source
